![molecular formula C12H17N3O B2601735 1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol CAS No. 947013-14-1](/img/structure/B2601735.png)
1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol
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Description
1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol, also known as ABE or ABPE, is a chemical compound that has been widely studied in the field of biochemistry and pharmacology. This molecule is a benzimidazole derivative and has been found to have various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including “1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol”, have been found to possess a wide range of bioactivities, including antimicrobial activity . They have been employed as drugs in the market .
Anthelmintic Activity
Benzimidazole derivatives are also known for their anthelmintic activities . They can be used to treat a variety of helminth infections.
Antiviral Activity
These compounds have shown potential in antiviral applications . They can inhibit the replication of certain viruses.
Anticancer Activity
Benzimidazole derivatives have been found to exhibit anticancer activities . They have been used in the development of new anticancer drugs .
Antihypertensive Activity
These compounds have also been found to have antihypertensive activities . They can be used in the treatment of high blood pressure.
Corrosion Inhibitors
Recent research has highlighted the use of benzimidazole compounds as corrosion inhibitors . They have been found to be effective in preventing corrosion damage in various metals and alloys .
Synthesis of Other Compounds
The synthesis of benzimidazole derivatives, including “1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol”, has attracted much attention from chemists . They have been used in the synthesis of other heterocyclic compounds .
Therapeutic Chemistry
Benzimidazole, a key heterocycle in therapeutic chemistry, and its derivatives, are recently mentioned in the literature as corrosion inhibitors for steels (CS, MS), pure metals (Fe, Al, Cu, Zn) and alloys .
properties
IUPAC Name |
1-(5-amino-1-propylbenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8(2)16/h4-5,7-8,16H,3,6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGPUXKEXKLMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)N)N=C1C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol |
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